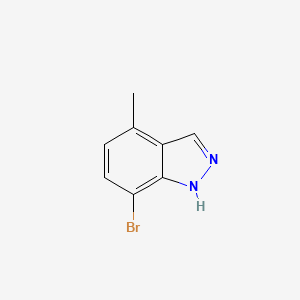

7-Bromo-4-methyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYOLKAXXZIJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308775 | |

| Record name | 7-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-46-8 | |

| Record name | 7-Bromo-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Potential of 7 Bromo 4 Methyl 1h Indazole Analogs

7-Bromo-4-methyl-1H-indazole as a Core Building Block in Drug Design

This compound serves as a crucial starting material for the creation of more complex pharmaceutical compounds. The bromine atom at the 7-position is a particularly useful "handle" for introducing diverse functional groups through various chemical reactions, most notably cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the systematic exploration of how different substituents at this position impact the biological activity of the resulting derivatives. The methyl group at the 4-position also influences the molecule's properties and can be crucial for its binding affinity to specific biological targets. The ability to readily modify the this compound core makes it an invaluable tool in fragment-based drug discovery, enabling the construction of libraries of novel compounds for screening against a multitude of disease targets. researchgate.net

Exploration of Diverse Therapeutic Applications of Indazole Derivatives

The versatility of the indazole scaffold has led to the investigation of its derivatives for a wide range of therapeutic applications.

Antiviral Activities, including HIV-1 Capsid Inhibition (e.g., Lenacapavir intermediates)

A significant application of indazole derivatives is in the development of antiviral agents. Notably, 7-bromo-4-chloro-1H-indazol-3-amine, a close analog of this compound, is a key heterocyclic fragment in the synthesis of Lenacapavir. mdpi.comresearchgate.netnih.govchemrxiv.org Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor, representing a novel mechanism of action for treating HIV-1 infections. researchgate.netnih.govchemrxiv.orgnih.gov The development of efficient and scalable synthetic routes to these indazole intermediates is crucial for ensuring access to this important therapeutic. researchgate.netnih.govnih.gov

Research has also explored other indazole-containing compounds for their anti-HIV activity. For instance, novel phenylalanine derivatives synthesized via the Ugi four-component reaction, which can incorporate substituted indazole moieties, have shown low-micromolar inhibitory potency against HIV-1. nih.gov One such compound, I-19, which features a 1-methyl-3-(trifluoromethyl)-tetrahydroindazole group, exhibited an EC50 value of 2.53 µM against HIV-1. nih.gov

Table 1: Anti-HIV-1 Activity of an Indazole-Containing Phenylalanine Derivative

| Compound | R2 Substituent | EC50 (µM) |

|---|---|---|

| I-19 | 1-methyl-3-(trifluoromethyl)-tetrahydroindazole | 2.53 ± 0.84 |

Data from a study on phenylalanine-containing peptidomimetics as HIV-1 capsid binders. nih.gov

Anticancer and Antitumor Agents (e.g., kinase inhibitors)

Indazole derivatives are prominent in oncology, with several approved drugs and many more in clinical trials targeting various cancers. researchgate.net Their anticancer mechanisms often involve the inhibition of protein kinases, which are critical for cancer cell signaling and survival. researchgate.netnih.gov The indazole core can act as a hinge-binding motif, interacting with the ATP binding sites of kinases. jst.go.jpnih.gov

Several indazole-based compounds have been developed as potent kinase inhibitors. For example, a series of 3-amino-1H-indazol-6-yl-benzamide derivatives have been shown to be highly potent inhibitors of FLT3 and PDGFRα-T674M, kinases implicated in certain cancers. nih.gov Another study reported the design and synthesis of indazole derivatives with significant in vitro antiproliferative activity against several cancer cell lines. nih.gov Compound 2f from this study demonstrated potent growth inhibitory activity against the 4T1 breast cancer cell line, with an IC50 value of 0.23 µM, and was found to induce apoptosis. nih.gov

Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against various human cancer cell lines. nih.gov Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity for normal cells. nih.gov

Table 2: Anticancer Activity of Selected Indazole Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23 µM | nih.gov |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| 4 | FLT3-dependent cellular growth | <1 nM | nih.gov |

| 22 | Kit-T670I dependent cellular growth | 1 nM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of indazole derivatives is another area of active research. Certain indazole-based compounds have shown the ability to modulate inflammatory pathways. For instance, some derivatives have been investigated for their effects on the production of inflammatory mediators. While specific studies focusing on this compound in this context are limited, the broader class of indazole compounds has shown promise. For example, some 3-amino-1H-indazole derivatives have been evaluated for their anti-inflammatory properties. nih.gov

Antibacterial and Antifungal Properties

The indazole scaffold is a promising framework for the development of new antimicrobial and antifungal agents. Derivatives have shown activity against a range of pathogens. For example, molecular hybrids incorporating the nitroimidazole moiety, a known antibacterial pharmacophore, with other heterocyclic systems have been synthesized and evaluated. One study reported the synthesis of nitroimidazole/7-chloroquinoline conjugates with activity against Mycobacterium tuberculosis. nih.gov Another study investigated nitroimidazole/berberine hybrids for their antibacterial properties. nih.gov While direct studies on the antibacterial and antifungal properties of this compound are not extensively reported, the versatility of the indazole core suggests its potential as a scaffold for developing novel antimicrobial agents.

Other Emerging Pharmacological Activities

Beyond the well-established applications, the indazole scaffold is being explored for a variety of other pharmacological activities. These include potential treatments for neurodegenerative diseases, diabetes, and obesity. For instance, certain indazole derivatives have been investigated as glucagon (B607659) receptor inhibitors for the management of diabetes. The diverse biological activities of indazole derivatives underscore the significant potential of this heterocyclic system in the ongoing quest for new and effective medicines.

Antiarrhythmic Applications

While the indazole scaffold is known to be present in compounds with antiarrhythmic properties, specific research on the antiarrhythmic applications of this compound and its direct analogs is not extensively documented in publicly available literature. However, the broader class of indazole derivatives has been noted for its potential cardiovascular effects, suggesting that analogs of this compound could be a subject of interest for future investigations in this area. nih.gov

Rho Kinase Inhibition and Cardiovascular Function

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton and is implicated in various cellular processes, including smooth muscle contraction and cell proliferation. nih.gov Consequently, ROCK inhibitors have emerged as promising therapeutic agents for cardiovascular diseases such as hypertension. nih.govnih.gov

Analogs of the this compound scaffold have been explored for their potential as ROCK inhibitors. Structure-activity relationship (SAR) studies on related heterocyclic cores, such as indoles and 7-azaindoles, have provided valuable insights into the design of potent ROCK inhibitors. nih.govresearchgate.net For instance, research on 7-azaindole-based inhibitors has demonstrated that substitutions on the core structure can lead to compounds with excellent potency against ROCK and high selectivity over other kinases like protein kinase A (PKA). nih.gov

One study on indole (B1671886) and 7-azaindole (B17877) based ROCK inhibitors revealed that compounds with a 4-pyrazole substituent exhibited high potency. The general structure of these inhibitors often involves a carboxamide group, and modifications at various positions of the indole or azaindole ring have been shown to fine-tune their pharmacological properties. researchgate.net While these are not direct this compound analogs, the principles of their interaction with the ATP-binding domain of ROCK-II could inform the design of indazole-based inhibitors. researchgate.net

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and evaluated for their ROCK inhibitory activity, with the most potent compound exhibiting an IC50 value of 20 nM. nih.gov This highlights the potential of small heterocyclic molecules to act as potent ROCK inhibitors. The development of selective and potent ROCK inhibitors based on the this compound scaffold could therefore be a promising avenue for the treatment of cardiovascular disorders.

Modulation in Neurodegenerative Diseases

The indazole core has been investigated for its potential in the context of neurodegenerative diseases. One area of interest is the inhibition of tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. An indazole derivative, 6-amino-1-methyl-indazole, has been shown to potentially exert a neuroprotective effect by inhibiting tau hyperphosphorylation. researchgate.net

Furthermore, indazole analogs have been evaluated as serotonin (B10506) receptor agonists. acs.orgnih.gov The serotonin system is implicated in the pathophysiology of various neurological and psychiatric disorders. A study on indazole analogs of 5-MeO-DMT and related tryptamines explored their activity as serotonin receptor 2 (5-HT2) agonists. The direct 1H-indazole analog of 5-MeO-DMT, for example, was found to be a moderately potent agonist at the 5-HT2A receptor. acs.org This suggests that the this compound scaffold could be a valuable starting point for the design of novel modulators of serotonergic neurotransmission with potential applications in neurodegenerative and psychiatric conditions.

Enzyme Inhibition and Receptor Binding Mechanisms

Analogs of this compound have demonstrated significant activity as inhibitors of various enzymes, particularly kinases, and as ligands for G-protein coupled receptors.

Kinase Inhibition:

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Research on 7-substituted indazole analogs has shown that the substituent at the C7 position can significantly influence potency and selectivity. ucsf.edu For instance, in the development of analog-sensitive Akt inhibitors, it was found that larger alkyl groups at the C7 position of the indazole ring led to potent inhibition of the mutant kinase. ucsf.edu

A study on 7-Bromo-1H-indazol-3-amine and its analogs highlighted their potential as kinase inhibitors. The electronic effects of the bromine at position 7 were noted to be significant. Specifically, a 4-Bromo-7-methyl-1H-indazol-3-amine analog was mentioned in the context of kinase inhibition studies. These findings suggest that the 7-bromo-4-methyl substitution pattern could be favorable for targeting the ATP-binding sites of specific kinases involved in signaling pathways related to cell proliferation and survival.

Receptor Binding:

The indazole nucleus can act as a bioisostere for other aromatic systems like indole and phenol, often with improved pharmacokinetic properties such as metabolic stability and oral bioavailability. acs.orgnih.gov This has been exploited in the design of serotonin receptor agonists. In a study evaluating indazole analogs of tryptamines, the 1H-indazole analog of 5-MeO-DMT was shown to bind to and activate serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. acs.org

The following table summarizes the in vitro functional activity of an indazole analog of 5-MeO-DMT at human serotonin receptors:

| Receptor | EC50 (nM) | Emax (%) |

| 5-HT2A | 203 | 70 |

| 5-HT2B | >10,000 | - |

| 5-HT2C | 532 | 72 |

| Data from a study on indazole analogs of tryptamines. acs.org |

This demonstrates the potential of the indazole core to interact with G-protein coupled receptors and modulate their activity.

Mechanisms of Action and Biological Target Engagement of this compound Derivatives

The mechanism of action of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, primarily kinases and G-protein coupled receptors.

As kinase inhibitors, these indazole analogs typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. The 7-bromo and 4-methyl substituents of the indazole ring play a crucial role in determining the binding affinity and selectivity for a particular kinase. The bromine atom can participate in halogen bonding or occupy a hydrophobic pocket, while the methyl group can provide additional hydrophobic interactions. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

In the context of receptor binding, such as with serotonin receptors, the indazole ring of the derivatives acts as a structural mimic of the endogenous ligand's binding motif (e.g., the indole ring of serotonin). acs.orgnih.gov The specific substitution pattern on the indazole core, including the 7-bromo and 4-methyl groups, influences the compound's affinity and efficacy (agonist, antagonist, or inverse agonist) at different receptor subtypes. The engagement of these receptors initiates or blocks intracellular signaling pathways, leading to a physiological response.

Structure Activity Relationship Sar Studies and Rational Design of 7 Bromo 4 Methyl 1h Indazole Derivatives

Elucidation of Key Structural Motifs for Enhanced Biological Efficacy

The indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.org Its derivatives have shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. mdpi.com The biological activity of these compounds is significantly influenced by the nature and position of substituents on the indazole ring.

Key structural motifs that are often manipulated to enhance biological efficacy include:

The Indazole Core: This bicyclic aromatic system is a critical pharmacophore. The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets. mdpi.com

Substituents at the N1 and N2 positions: Alkylation or arylation at these positions can significantly impact the molecule's properties. N1-alkylation is a common strategy in medicinal chemistry, with N1-alkyl indazoles often serving as bioisosteres for indoles. nih.gov The choice of substituent can influence selectivity and pharmacokinetic profiles.

Substituents on the Benzene (B151609) Ring: The introduction of various functional groups at positions C3, C4, C5, C6, and C7 allows for fine-tuning of the molecule's electronic and steric properties. rsc.org For instance, groups at the C3 and C6 positions have been shown to be important for anti-cancer activity. nih.gov

Impact of Halogenation (Bromine) at Specific Positions on Activity, Selectivity, and Binding Affinity

Halogenation is a widely employed strategy in drug design to modulate the physicochemical and biological properties of a molecule. The introduction of a bromine atom at a specific position on the 7-Bromo-4-methyl-1H-indazole scaffold can have a profound impact on its activity, selectivity, and binding affinity.

The position of the bromine atom is critical. For example, in the context of 3-aminoindazoles, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) can lead to the undesired 5-bromo regioisomer as the major product. chemrxiv.org However, a highly regioselective bromination at the 7-position can be achieved under specific conditions, highlighting the importance of controlling the reaction's regioselectivity. semanticscholar.org This regiocontrol is crucial as the position of the halogen can dictate the molecule's interaction with its biological target.

The presence of a bromine atom can influence a molecule's properties in several ways:

Lipophilicity: Halogens, including bromine, can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution in the body.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, leading to increased metabolic stability and a longer half-life.

Binding Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This can enhance binding affinity and selectivity. For instance, in the development of inhibitors for certain enzymes, the bromine atom can form a key interaction with the target protein.

The following table summarizes the impact of bromination on different indazole derivatives based on available research:

| Compound/Scaffold | Position of Bromination | Impact on Activity/Selectivity | Reference |

| 4-chloro-1H-indazol-3-amine | 5-position (undesired) | Formation of undesired regioisomer | chemrxiv.org |

| 4-chloro-1H-indazol-3-amine | 7-position | Achieved through regioselective synthesis, crucial for desired biological activity | semanticscholar.org |

| 1H-indazole | 3-position | Useful intermediate for further functionalization via cross-coupling reactions | nih.gov |

Role of Methyl Group Substitution on Pharmacological Profiles and Membrane Permeability

The methyl group at the C4 position of the this compound core, while seemingly simple, plays a significant role in modulating the molecule's pharmacological profile and its ability to permeate biological membranes.

The strategic placement of a methyl group can influence several key parameters:

Steric Effects: The methyl group introduces steric bulk, which can influence the molecule's conformation and its fit within a protein's binding pocket. This can lead to improved selectivity for the target protein over other related proteins. In some cases, the steric hindrance from the methyl group at the C4 position can influence the reactivity of adjacent positions.

Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density of the indazole ring system. This can impact the pKa of the molecule and its ability to form hydrogen bonds, which are often crucial for ligand-receptor interactions.

Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.

Computational and Chemoinformatic Investigations of 7 Bromo 4 Methyl 1h Indazole

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. While specific molecular docking studies focused solely on 7-Bromo-4-methyl-1H-indazole are not extensively documented in publicly available research, studies on analogous indazole derivatives have demonstrated their potential as inhibitors for various protein targets. nih.govnih.gov

For instance, broader studies on indazole-containing compounds have shown their efficacy against targets such as protein kinases, which are crucial in cancer therapy. nih.gov The general approach involves docking a library of indazole derivatives into the ATP-binding site of a target kinase to identify key interactions and predict binding affinities. These studies often reveal that the indazole core can form crucial hydrogen bonds with the hinge region of the kinase, while substituents on the indazole ring, such as the bromo and methyl groups in this compound, can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity. nih.gov

A hypothetical docking study of this compound would likely show the N1-H of the indazole ring acting as a hydrogen bond donor, a common interaction motif for this class of compounds. The bromo and methyl groups at the 7 and 4 positions, respectively, would be critical for establishing van der Waals and hydrophobic interactions within the target's binding pocket.

Table 1: Potential Protein Targets for Indazole Derivatives

| Protein Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Protein Kinases | Rho-associated kinase (ROCK) | Cardiovascular |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on this compound are not widely published, research on similar indazole derivatives highlights the utility of this approach. nih.gov Such calculations can predict the most stable tautomeric and conformational states of the molecule. For this compound, the position of the hydrogen on the indazole nitrogen (1H vs. 2H tautomer) is a key aspect that can be elucidated through DFT.

Furthermore, DFT can be used to calculate various molecular properties that are crucial for understanding reactivity. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. The electrostatic potential map generated from DFT can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In a related context, DFT calculations have been used to explain the regioselectivity of reactions involving indazoles. rsc.org

Table 2: Predicted Molecular Properties of an Indazole Scaffold from DFT

| Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Electrostatic Potential | Predicts sites for intermolecular interactions |

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. nih.gov For this compound, MD simulations could be employed to understand its conformational preferences in different environments, such as in aqueous solution or when bound to a protein.

In the context of drug discovery, once a promising binding pose is identified through molecular docking, MD simulations are often performed to assess the stability of the predicted complex. nih.gov These simulations can reveal whether the key interactions observed in the docked pose are maintained over time and can highlight the role of water molecules in mediating ligand-protein interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful in analyzing the dynamics of the target protein upon binding and ensuring that the ligand remains stably bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for derivatives of this compound has not been reported, the general methodology is well-established for various classes of bioactive compounds, including indazoles.

To develop a QSAR model, a dataset of this compound derivatives with their corresponding measured biological activities (e.g., IC50 values) would be required. A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT calculations), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity.

Such a model would be invaluable for:

Predicting the activity of new, unsynthesized derivatives of this compound.

Identifying the key structural features that contribute to the desired biological activity.

Guiding the design of more potent and selective analogs.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors |

|---|---|

| Physicochemical | LogP, Molecular Weight, Molar Refractivity |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Topological | Wiener Index, Balaban J index |

Preclinical and Clinical Relevance of Indazole Based Therapeutics

Preclinical Evaluation and In Vitro/In Vivo Studies of 7-Bromo-4-methyl-1H-indazole Analogs

While direct preclinical data on this compound is limited in the public domain, extensive research on its structural analogs provides significant insights into the potential of this chemical class. These studies, conducted in cellular models (in vitro) and animal models (in vivo), are crucial for identifying promising therapeutic candidates for further development.

A notable area of investigation is oncology. Researchers have synthesized and evaluated a variety of bromo-indazole derivatives for their anti-cancer properties. For instance, a series of (E)-6-bromo-3-styryl-1H-indazole derivatives were synthesized and tested for their ability to inhibit the growth of several human cancer cell lines. rsc.orgnih.gov One such analog, (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole, demonstrated potent growth inhibitory activity. nih.gov In vivo studies on a related compound, 2f , showed it could suppress the growth of a 4T1 tumor model in mice without obvious toxicity. rsc.orgrsc.org This compound was found to induce apoptosis (programmed cell death) in breast cancer cells by modulating key proteins like Bcl-2 and caspase-3. rsc.orgrsc.org

Another study focused on 1H-indazole-3-amine derivatives. mdpi.comresearchgate.net Compound 6o from this series exhibited promising and selective inhibitory effects against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. mdpi.com Further investigation revealed that its mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the p53/MDM2 pathway. researchgate.net

Beyond cancer, indazole analogs have been explored for other therapeutic applications. A series of 1H-indazole derivatives were identified as potent and orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov The lead compound, 88 , was effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models in animals. nih.gov In the field of neurodegenerative diseases, a 6-amino-1-methyl-indazole (AMI) derivative, structurally related to the target compound, was shown to inhibit tau hyperphosphorylation, a key pathological feature of diseases like Parkinson's disease. researchgate.net

The table below summarizes key preclinical findings for various analogs of this compound.

| Compound/Analog Series | Therapeutic Area | Key In Vitro/In Vivo Findings | Reference(s) |

| (E)-6-Bromo-3-styryl-1H-indazoles | Cancer | Potent growth inhibitory activity against various cancer cell lines (IC₅₀ = 0.23–1.15 μM for compound 2f ). rsc.orgrsc.org | rsc.orgnih.govrsc.org |

| Compound 2f (in vivo) | Cancer (Breast) | Suppressed tumor growth in a 4T1 mouse model; induced apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. rsc.orgrsc.org | rsc.orgrsc.org |

| 1H-Indazole-3-amine derivatives (e.g., 6o) | Cancer (Leukemia) | Compound 6o showed selective activity against K562 cells (IC₅₀ = 5.15 µM) and low toxicity to normal cells. Induced apoptosis and cell cycle arrest. mdpi.com | mdpi.comresearchgate.net |

| 1H-Indazole SERDs (e.g., 88) | Cancer (Breast) | Potent degrader of the estrogen receptor (IC₅₀ = 0.7 nM); demonstrated robust activity in tamoxifen-sensitive and -resistant xenograft models. nih.gov | nih.gov |

| 6-amino-1-methyl-indazole (AMI) | Neurodegeneration | Inhibited tau hyperphosphorylation, suggesting a neuroprotective effect in models of Parkinson's disease. researchgate.net | researchgate.net |

Case Studies of Indazole-Containing Drugs in Clinical Development and Marketed Pharmaceuticals

The therapeutic potential observed in preclinical studies has translated into numerous successful, marketed drugs and promising clinical candidates built upon the indazole core. These compounds target a range of diseases, most notably cancer, by inhibiting key enzymes like protein kinases. nih.govresearchgate.net

Several indazole-based kinase inhibitors are now standard-of-care treatments in oncology. nih.govAxitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. nih.govnih.govNiraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor approved for certain types of ovarian, fallopian tube, peritoneal, and prostate cancers. researchgate.netnih.govEntrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) and other targets, used for specific types of non-small cell lung cancer and solid tumors with NTRK gene fusions. researchgate.netbldpharm.com

Beyond kinase inhibition, the indazole structure is found in drugs with different mechanisms of action. Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. mdpi.comnih.govBenzydamine is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. mdpi.comnih.gov

In addition to marketed drugs, other indazole derivatives are progressing through clinical trials. One such example is ARRY-371797, a selective p38α MAPK inhibitor that has been investigated for the treatment of dilated cardiomyopathy linked to LMNA gene mutations. nih.gov The development pipeline continues to be populated with indazole-based compounds, highlighting the sustained interest in this versatile scaffold. mdpi.com

The following table presents a selection of notable indazole-containing drugs.

| Drug Name | Mechanism of Action | Therapeutic Use | Status |

| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) researchgate.net | Renal Cell Carcinoma bldpharm.com | Marketed |

| Pazopanib | Tyrosine Kinase Inhibitor nih.gov | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.gov | Marketed |

| Niraparib | PARP Inhibitor researchgate.netnih.gov | Ovarian, Breast, and Prostate Cancer nih.gov | Marketed |

| Entrectinib | Kinase Inhibitor (ALK, ROS1, NTRK) researchgate.net | Non-Small Cell Lung Cancer, Solid Tumors bldpharm.com | Marketed |

| Linifanib | Tyrosine Kinase Inhibitor nih.gov | Investigated for various cancers researchgate.net | Clinical Development |

| Granisetron | 5-HT3 Receptor Antagonist mdpi.com | Chemotherapy-Induced Nausea and Vomiting bldpharm.com | Marketed |

| Benzydamine | Non-Steroidal Anti-inflammatory nih.gov | Pain and Inflammation nih.gov | Marketed |

| ARRY-371797 | p38α MAPK Inhibitor nih.gov | LMNA-related Dilated Cardiomyopathy nih.gov | Clinical Trial |

Patent Landscape Analysis for this compound Related Compounds and their Therapeutic Uses

The significant therapeutic success of indazole-based drugs has spurred extensive patenting activity by pharmaceutical companies and research institutions. The patent landscape reveals a broad and competitive field, with claims covering novel indazole derivatives, their synthesis, and their application in treating a wide range of diseases. nih.govtandfonline.com The core this compound structure and its closely related bromo-indazole analogs are valuable intermediates and building blocks in many of these patented inventions. chemrxiv.orgresearchgate.net

Analysis of the patent literature shows a strong focus on the development of kinase inhibitors for cancer therapy. tandfonline.com Major pharmaceutical companies like Pfizer, Bayer, and Merck have patented indazole derivatives targeting various kinases involved in cell signaling pathways that are dysregulated in cancer. tandfonline.com For example, patents describe indazole compounds as inhibitors of the Wnt signaling pathway, which is implicated in numerous cancers and other diseases. tandfonline.com

The therapeutic applications claimed in patents extend well beyond oncology. There is significant patent activity for indazole derivatives in areas such as:

Inflammatory Diseases: Patents describe indazoles as inhibitors of enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4) and as cannabinoid (CB1) receptor agonists for conditions like rheumatoid arthritis and osteoarthritis. google.comgoogle.com

Neurodegenerative Disorders: The potential of indazoles to treat conditions like Alzheimer's and Parkinson's disease is an active area of research and patenting. nih.govtandfonline.com

Infectious Diseases: The indazole scaffold is being explored for antiviral applications, including as a component of drugs like Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1. google.comresearchgate.net The synthesis of key intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine, is the subject of specific process patents, highlighting their commercial importance. researchgate.netchemrxiv.org

The table below provides a snapshot of the patent landscape for indazole-related compounds, illustrating the diversity of assignees and therapeutic targets.

| Patent/Patent Application | Assignee/Applicant | Therapeutic Area/Target | General Compound Class/Intermediate |

| WO2009106982A1 | Not specified in abstract | Pain, Rheumatoid Arthritis (CB1 Agonist) | Indazole derivatives google.com |

| EP3448849B1 | Not specified in abstract | Inflammatory Diseases (IRAK4 Inhibitor) | 2-Substituted indazoles google.com |

| US20050009876A1 | Not specified in abstract | Cancer, Inflammation (Protein Kinase Inhibitor) | Indazole compounds google.com |

| Patent Review tandfonline.com | Bayer | Cancer | Indazole derivatives tandfonline.com |

| Patent Review tandfonline.com | Samumed LLC | Cancer, Neurological/Inflammatory (Wnt Pathway) | Indazole derivatives modulating Wnt pathway tandfonline.com |

| Patent Review tandfonline.com | Merck | Cancer (PARP Inhibitor) | Indazole derivatives as PARP inhibitors tandfonline.com |

| Patent Review tandfonline.com | Pfizer | Cancer (Kinase Inhibitor) | Indazole derivatives as kinase inhibitors tandfonline.com |

| Research Article researchgate.netresearchgate.net | Not applicable | HIV (Capsid Inhibitor) | Intermediate: 7-bromo-4-chloro-1H-indazol-3-amine for Lenacapavir researchgate.netresearchgate.net |

This intense patent activity underscores the perceived value and broad therapeutic utility of the indazole scaffold, with bromo-substituted indazoles like this compound serving as crucial starting points for the discovery and development of new medicines.

Future Perspectives and Challenges in 7 Bromo 4 Methyl 1h Indazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has been an area of intense research, with a growing emphasis on the development of environmentally benign and efficient methods. samipubco.comresearchgate.net While specific sustainable synthetic routes for 7-Bromo-4-methyl-1H-indazole are not yet extensively documented, several green chemistry approaches applied to the broader indazole class hold significant promise for its synthesis.

One such approach involves the use of natural catalysts and alternative energy sources. For instance, the synthesis of 1H-indazoles has been achieved using lemon peel powder as a natural and efficient catalyst under ultrasound irradiation. researchgate.net This method, applied to the reaction of 2-substituted aromatic aldehydes with hydrazine (B178648) hydrate (B1144303), offers good yields and represents a significant step towards greener chemical processes. researchgate.net Another sustainable method employs ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives through a grinding protocol, which is characterized by short reaction times and high yields. samipubco.com

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. Polyethylene glycol (PEG) has been utilized as a green solvent in the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org The development of such methodologies for the specific synthesis of this compound would be a significant advancement, reducing the environmental footprint of its production.

Future research in this area should focus on adapting these general sustainable methods to the specific substitution pattern of this compound. This could involve the investigation of novel biocatalysts, the use of flow chemistry to improve efficiency and safety, and the development of one-pot reactions that minimize waste and energy consumption.

Table 1: Examples of Sustainable Synthetic Methodologies for Indazole Derivatives

| Methodology | Key Features | Potential Application to this compound |

| Natural Catalyst (Lemon Peel Powder) with Ultrasound | Use of a renewable catalyst, energy-efficient | Adaptation for the synthesis from a corresponding substituted aldehyde and hydrazine. |

| Grinding Protocol with NH4Cl | Solvent-free or minimal solvent use, simple procedure | A potential route for the final cyclization step in the synthesis of the target compound. |

| Copper Catalysis in PEG | Use of a green solvent, one-pot reaction | Could be explored for the construction of the indazole core with the desired substituents. |

Identification of New Biological Targets and Exploration of Undiscovered Therapeutic Areas

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.gov However, the specific biological targets and therapeutic potential of this compound remain largely unexplored. The unique electronic and steric properties conferred by the bromo and methyl substituents at positions 7 and 4, respectively, suggest that this compound could interact with biological targets in novel ways.

Future research should be directed towards comprehensive biological screening of this compound against a diverse panel of targets. This could unveil novel activities in therapeutic areas where indazoles have already shown promise, such as oncology and inflammatory diseases, or in entirely new areas. For instance, some indazole derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and as estrogen receptor degraders. nih.gov Screening this compound against these and other relevant targets could yield valuable lead compounds.

Moreover, the exploration of this compound's activity in less-chartered therapeutic territories for indazoles, such as neurodegenerative diseases or metabolic disorders, could open up new avenues for drug discovery. High-throughput screening campaigns, coupled with phenotypic screening approaches, will be instrumental in identifying novel biological activities and potential therapeutic applications for this specific indazole derivative.

Advancements in Structure-Based Drug Design Utilizing the this compound Scaffold

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structure of a biological target to design potent and selective inhibitors. The indazole scaffold has been successfully utilized in SBDD to develop clinically approved drugs. nih.gov While specific SBDD studies centered on this compound are not yet available, the principles of this approach can be readily applied to this scaffold once a relevant biological target is identified.

The bromine atom at the 7-position and the methyl group at the 4-position of the indazole ring provide distinct vectors for chemical modification. The bromine atom can act as a handle for various coupling reactions, allowing for the introduction of diverse substituents that can probe different regions of a target's binding site. acs.org The methyl group, while seemingly simple, can play a crucial role in modulating lipophilicity and establishing key hydrophobic interactions within a binding pocket.

Future SBDD efforts involving the this compound scaffold will depend on the successful identification of a biological target. Once a target is known, computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound and to guide the design of derivatives with improved affinity and selectivity. X-ray crystallography or cryo-electron microscopy of the target in complex with the indazole scaffold would provide invaluable atomic-level insights for iterative drug design cycles.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing their properties. ijpsjournal.comresearchgate.net While the application of these technologies to this compound is still on the horizon, their integration into the broader landscape of indazole drug discovery highlights a significant future perspective.

AI and ML algorithms can be employed at various stages of the drug discovery pipeline. In the early stages, these tools can be used for target identification and validation by analyzing large biological datasets. mdpi.com For a novel compound like this compound, AI models could predict potential biological targets based on its structural features, thus prioritizing experimental screening efforts.

Furthermore, machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of novel indazole derivatives. nih.govnih.gov By training these models on existing datasets of indazole compounds with known activities, it would be possible to predict the potential potency of new derivatives of this compound before their synthesis, thereby saving time and resources. Generative AI models can even design novel indazole-based molecules with desired properties from scratch. youtube.com

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another area where AI and ML can make a significant impact. propulsiontechjournal.com By building predictive models for these properties, researchers can de-risk the development of drug candidates based on the this compound scaffold at an early stage. As more data on this specific compound and its derivatives become available, the accuracy and predictive power of these computational models will undoubtedly increase, paving the way for a more efficient and data-driven approach to drug discovery.

Q & A

Q. Example Protocol from Literature :

| Step | Parameter | Optimal Condition | Yield |

|---|---|---|---|

| 1 | Bromination | NBS (1.2 eq), CCl₄, 60°C | 86% |

| 2 | Methylation | CH₃I, K₂CO₃, DMF, 80°C | 72% |

| 3 | Purification | Column chromatography (hexane:EtOAc) | >95% purity |

Key Reference : A study on analogous indazole derivatives achieved 86% yield using N-bromosuccinimide (NBS) under controlled conditions .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) is widely used. Key considerations:

- Functional selection : Hybrid functionals like B3LYP or CAM-B3LYP balance accuracy and computational cost .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for excited-state calculations.

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar environments.

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Discrepancies >10 nm may indicate inadequate functional choice .

How can crystallographic data resolve contradictions in spectroscopic characterization?

Advanced Research Question

Contradictions between NMR, IR, and mass spectrometry often arise from tautomerism or impurities. Steps:

Single-crystal X-ray diffraction : Resolve tautomeric forms (e.g., 1H vs. 2H-indazole) unambiguously .

SHELXL refinement : Use disorder modeling for overlapping peaks in electron density maps .

Cross-validation : Compare experimental bond lengths/angles with DFT-optimized structures.

Case Study : A brominated indazole derivative showed conflicting NMR signals due to rotational isomerism, resolved via crystallography .

What strategies mitigate steric hindrance during functionalization of this compound?

Basic Research Question

- Positional selectivity : Bromine at C7 directs electrophilic substitution to C5; methyl at C4 limits reactivity at C3.

- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield NH during cross-coupling.

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.

Example : Suzuki-Miyaura coupling with phenylboronic acid achieved 78% yield using Pd(OAc)₂ and SPhos ligand .

How do researchers analyze conflicting biological activity data across studies?

Advanced Research Question

Contradictions may stem from assay conditions or impurity profiles. Methodological steps:

Reproducibility checks : Validate activity in ≥2 cell lines (e.g., HEK293 vs. HeLa).

Dose-response curves : Ensure IC₅₀ values align with literature (e.g., EGFR inhibition <10 µM).

Purity assessment : HPLC-MS to rule out bioactive impurities (>98% purity required) .

Q. Data Comparison :

| Study | IC₅₀ (EGFR) | Purity | Assay Type |

|---|---|---|---|

| A | 2.3 µM | 95% | Fluorescence |

| B | 15.7 µM | 99% | Radioligand |

Basic Research Question

- LC-MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (e.g., Br ~1:1 M/M+2).

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals.

- Elemental analysis : Accept ≤0.4% deviation for C, H, N.

Example : For this compound, ¹H NMR should show a singlet for C4-CH₃ (δ 2.64 ppm) and NH proton (δ 10.2 ppm) .

How can researchers model the pharmacokinetic properties of this compound?

Advanced Research Question

Use in silico ADMET tools:

- SwissADME : Predict logP (<3 for optimal absorption), topological polar surface area (<140 Ų).

- Molecular docking : AutoDock Vina to assess binding to targets (e.g., EGFR, PDB:1M17).

- Metabolism prediction : CYP450 isoforms (e.g., CYP3A4) using StarDrop or MetaSite.

Validation : Compare with in vitro microsomal stability data (e.g., t₁/₂ >30 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.